4-Bromo-6,7-dimethoxy-isoindolin-1-one
Overview
Description
4-Bromo-6,7-dimethoxy-isoindolin-1-one is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol . This compound is characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to an isoindolinone core. It is primarily used in scientific research and has various applications in organic synthesis and pharmaceutical development .
Scientific Research Applications
4-Bromo-6,7-dimethoxy-isoindolin-1-one has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dimethoxy-isoindolin-1-one typically involves the bromination of 6,7-dimethoxy-isoindolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dimethoxy-isoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
Substitution Reactions: The major products are substituted isoindolinones with different functional groups replacing the bromine atom.
Oxidation and Reduction: The major products include quinones and hydroquinones, respectively.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dimethoxy-isoindolin-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and methoxy groups may play a role in its reactivity and binding to biological molecules . Further research is needed to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-methoxy-1-indanone: Similar in structure but with a different core and substitution pattern.
4-Bromoisoindolin-1-one: Lacks the methoxy groups present in 4-Bromo-6,7-dimethoxy-isoindolin-1-one.
Uniqueness
This compound is unique due to the presence of both bromine and methoxy groups on the isoindolinone core, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
4-bromo-6,7-dimethoxy-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-7-3-6(11)5-4-12-10(13)8(5)9(7)15-2/h3H,4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQDJUMLZLHWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2CNC(=O)C2=C1OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696096 | |
Record name | 4-Bromo-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-46-4 | |
Record name | 4-Bromo-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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